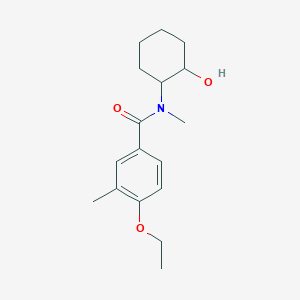

![molecular formula C22H23N3O2 B5296943 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)

4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid, also known as PIPMBA, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system.

Wirkmechanismus

4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid binds to the allosteric site of mGluR5, which is located outside the glutamate binding site, and inhibits the receptor activity by reducing its coupling to intracellular signaling pathways. This leads to the suppression of glutamate-mediated excitatory neurotransmission and the modulation of downstream effectors, such as calcium channels, protein kinases, and transcription factors. 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has been shown to be a highly selective and potent antagonist of mGluR5, with minimal off-target effects on other glutamate receptors or ion channels.

Biochemical and Physiological Effects:

4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In neurons, 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid can inhibit long-term potentiation (LTP), a cellular mechanism of learning and memory, and reduce the excitotoxicity and oxidative stress induced by glutamate or amyloid-beta. In astrocytes, 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid can attenuate the release of pro-inflammatory cytokines and chemokines, and enhance the clearance of glutamate and reactive oxygen species. In microglia, 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid can inhibit the activation of NLRP3 inflammasome and the production of interleukin-1beta, a key mediator of neuroinflammation. 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has also been shown to have anti-proliferative and pro-apoptotic effects in cancer cells, and to modulate the activation and differentiation of immune cells, such as T cells and dendritic cells.

Vorteile Und Einschränkungen Für Laborexperimente

4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has several advantages for lab experiments, such as its high potency and selectivity, its well-established pharmacological profile, and its availability from commercial sources. However, there are also some limitations and challenges associated with the use of 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid, such as its potential toxicity and solubility issues, its species and tissue specificity, and its dependence on the experimental paradigm and readout. Therefore, careful consideration and validation of the experimental design and controls are necessary to ensure the reliability and reproducibility of the results.

Zukünftige Richtungen

There are several future directions for the research on 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid and mGluR5, such as the development of more selective and potent antagonists, the elucidation of the structural and functional basis of the receptor-ligand interaction, the identification of the downstream effectors and signaling pathways, and the translation of the preclinical findings into clinical applications. Moreover, the integration of 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid with other pharmacological and genetic tools, such as optogenetics, chemogenetics, and CRISPR-Cas9, can provide new insights into the complexity and diversity of mGluR5-mediated functions in health and disease.

Synthesemethoden

The synthesis of 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid involves several steps, including the reaction of 3-(piperidin-1-ylmethyl)benzaldehyde with 1H-imidazole-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride and the final acidification with hydrochloric acid. The purity and yield of 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid can be improved by recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has been extensively used as a pharmacological tool to study the function of mGluR5 in various biological systems, such as neurons, astrocytes, and microglia. It has been shown to modulate synaptic plasticity, neuroinflammation, and neurodegeneration, and to have potential therapeutic effects in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and addiction. 4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid has also been used to investigate the role of mGluR5 in non-neuronal cells, such as cancer cells and immune cells, and to explore the possibility of targeting mGluR5 for cancer therapy and immunomodulation.

Eigenschaften

IUPAC Name |

4-[1-[3-(piperidin-1-ylmethyl)phenyl]imidazol-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c26-22(27)19-9-7-18(8-10-19)21-23-11-14-25(21)20-6-4-5-17(15-20)16-24-12-2-1-3-13-24/h4-11,14-15H,1-3,12-13,16H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAVHSXMSRXPJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)N3C=CN=C3C4=CC=C(C=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(2-furylmethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5296876.png)

![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)

![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)

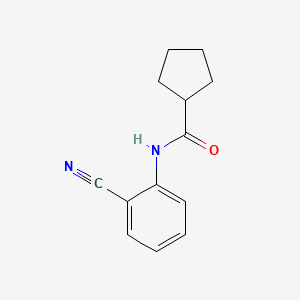

![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)

![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxamide](/img/structure/B5296903.png)

![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)

![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)

![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)

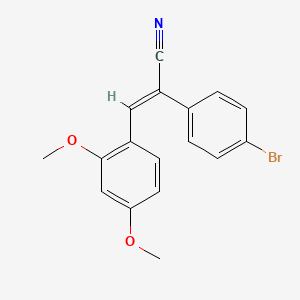

![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)

![3-(2-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5296969.png)

![4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5296975.png)